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Compound of Interest

Compound Name: 2-Methoxy-4-vinylphenol

Cat. No.: B3423779 Get Quote

Introduction

2-Methoxy-4-vinylphenol, also known as 4-vinylguaiacol, is a naturally occurring phenolic

compound found in a variety of essential oils and is a significant contributor to the aroma of

many foods and beverages, including beer and roasted coffee. Its chemical structure, featuring

a vinyl group, a hydroxyl group, and a methoxy group on a benzene ring, makes it a valuable

precursor for the synthesis of polymers and other specialty chemicals. A thorough

understanding of its spectroscopic properties is essential for its identification, characterization,

and quality control in various applications. This technical guide provides a comprehensive

overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data for 2-methoxy-4-vinylphenol, intended for researchers, scientists, and professionals in

drug development and materials science.

Spectroscopic Data
The following sections present the key spectroscopic data for 2-methoxy-4-vinylphenol,
summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical

environment of the hydrogen and carbon atoms, respectively.
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Table 1: ¹H NMR Spectroscopic Data for 2-Methoxy-4-vinylphenol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.15 d 2H Aromatic protons

6.88–6.72 m 4H Aromatic protons

5.96 - 2H -CH=

5.19–5.01 m 4H =CH₂

3.88 s 6H -OCH₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Methoxy-4-vinylphenol

Chemical Shift (δ) ppm Assignment

151.00 C-O

150.52 C-O

139.59 Aromatic C

137.77 Aromatic C

137.33 -CH=

121.98 Aromatic C

120.32 Aromatic C

116.15 =CH₂

113.24 Aromatic C

55.89 -OCH₃

39.30 -
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Solvent: DMSO-d₆, Spectrometer Frequency: 101 MHz[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The spectrum is typically plotted as transmittance versus

wavenumber.

Table 3: Key IR Absorption Bands for 2-Methoxy-4-vinylphenol

Wavenumber (cm⁻¹) Description

3400-3600 O-H stretch (phenolic)

3000-3100 C-H stretch (aromatic and vinyl)

2850-3000 C-H stretch (methyl)

1600-1650 C=C stretch (vinyl)

1450-1600 C=C stretch (aromatic)

1200-1300 C-O stretch (aryl ether)

900-1000 =C-H bend (vinyl)

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr

pellet, ATR). The provided data is a general representation of the expected absorption bands.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The resulting mass spectrum provides information about

the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for 2-Methoxy-4-vinylphenol (Electron Ionization)
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m/z Relative Intensity (%) Possible Fragment

150 100 [M]⁺ (Molecular Ion)

135 ~50 [M-CH₃]⁺

107 ~30 [M-C₂H₃O]⁺

77 ~25 [C₆H₅]⁺

Source: NIST Mass Spectrometry Data Center[2]

Experimental Protocols
The following are representative experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 2-methoxy-4-vinylphenol into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Cap the NMR tube and gently agitate until the sample is fully dissolved. Ensure the

solution is homogeneous and free of any particulate matter.

For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be

added.

Data Acquisition:

The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[1]

For ¹H NMR, a standard single-pulse experiment is typically used.

For ¹³C NMR, a proton-decoupled experiment is employed to simplify the spectrum.

The instrument is locked onto the deuterium signal of the solvent.
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Shimming is performed to optimize the homogeneity of the magnetic field.

The free induction decay (FID) is acquired and then Fourier transformed to obtain the

spectrum.

Infrared (IR) Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that

requires minimal sample preparation.

Instrument Setup:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Record a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Analysis:

Place a small amount of liquid or solid 2-methoxy-4-vinylphenol directly onto the ATR

crystal.

For solid samples, apply pressure using a built-in clamp to ensure good contact between

the sample and the crystal.

Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of

volatile compounds like 2-methoxy-4-vinylphenol.

Sample Preparation:

Prepare a dilute solution of 2-methoxy-4-vinylphenol in a volatile organic solvent (e.g.,

dichloromethane or methanol).

GC Separation:
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Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column.

The column separates the components of the sample based on their boiling points and

interactions with the stationary phase.

MS Analysis (Electron Ionization):

As 2-methoxy-4-vinylphenol elutes from the GC column, it enters the ion source of the

mass spectrometer.

In the ion source, the molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

The resulting ions (the molecular ion and various fragment ions) are accelerated and

separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio

(m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-methoxy-4-vinylphenol.
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Caption: General workflow for the spectroscopic analysis of 2-Methoxy-4-vinylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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